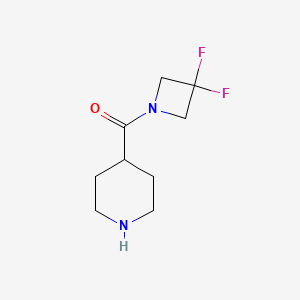
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoroazetidine and piperidine moieties, is being explored for various therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a difluoroazetidine ring attached to a piperidine moiety, which is known for its versatility in biological applications.
The mechanism of action of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance lipophilicity and binding affinity to target proteins, thereby modulating various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The exploration of this compound's effects on cancer-related pathways is ongoing.
Neuropharmacological Effects
Piperidine derivatives are well-documented for their neuropharmacological effects, acting as either CNS depressants or stimulants depending on the dosage. The potential of this compound in treating neuropsychological disorders is an area of active research, particularly regarding its effects on neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuropharmacological | CNS modulation | |
| Antiviral | Potential activity | |
| Anti-bacterial | Inhibits bacterial growth |
Case Studies
- Anticancer Research : In a study focusing on piperidine derivatives, compounds similar to this compound demonstrated IC50 values indicating potent activity against lung cancer cell lines A549 and NCI-H1299. The mechanism involved disruption of critical protein interactions linked to tumor growth .
- Neuropharmacology : A study investigating the effects of piperidine derivatives on cognitive function highlighted the potential of these compounds in enhancing memory and reducing anxiety-like behaviors in animal models. This suggests that this compound may have similar beneficial effects .
Properties
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-1-3-12-4-2-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGCWYBUGILDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















